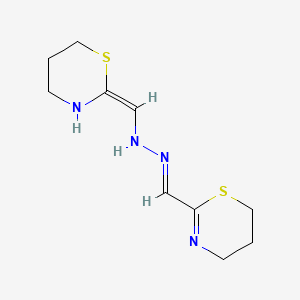
2H-1,3-Thiazine, 2,2'-(azodimethylidyne)bis(tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-): is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide, in refluxing ethanol . This reaction results in the formation of the thiazine ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions: 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
科学研究应用
2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, exerting anti-inflammatory and anticancer effects .
相似化合物的比较
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Benzothiazines: Another class of thiazine derivatives with diverse pharmacological properties.
Thiazolidines: Compounds with a similar sulfur-containing ring but different chemical properties and applications.
Uniqueness: 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) is unique due to its specific azodimethylidyne linkage, which imparts distinct chemical reactivity and biological activity compared to other thiazine derivatives .
属性
CAS 编号 |
97190-66-4 |
|---|---|
分子式 |
C10H16N4S2 |
分子量 |
256.4 g/mol |
IUPAC 名称 |
(1E)-N-[(E)-5,6-dihydro-4H-1,3-thiazin-2-ylmethylideneamino]-1-(1,3-thiazinan-2-ylidene)methanamine |
InChI |
InChI=1S/C10H16N4S2/c1-3-11-9(15-5-1)7-13-14-8-10-12-4-2-6-16-10/h7-8,11,13H,1-6H2/b9-7+,14-8+ |
InChI 键 |
WXYSVKZYJYTKIC-AITIXOJYSA-N |
手性 SMILES |
C1CN/C(=C\N/N=C/C2=NCCCS2)/SC1 |
规范 SMILES |
C1CNC(=CNN=CC2=NCCCS2)SC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
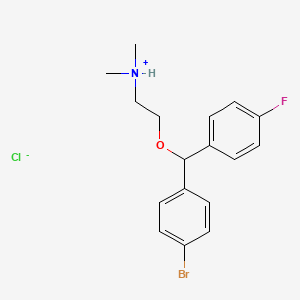
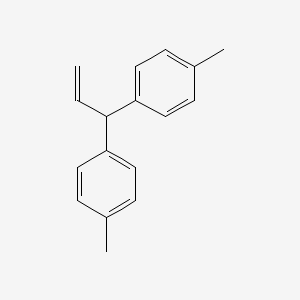
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
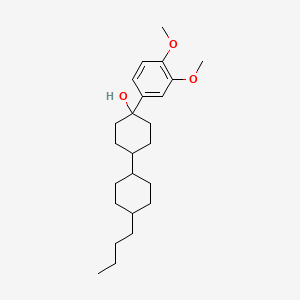
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
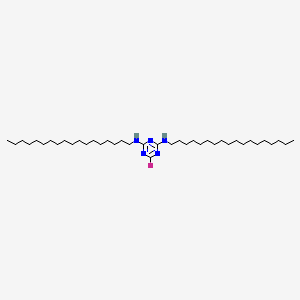
![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
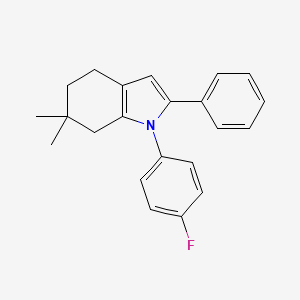
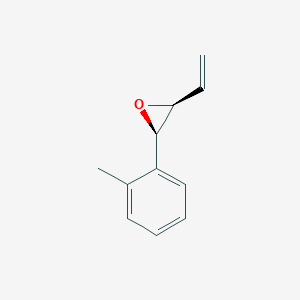
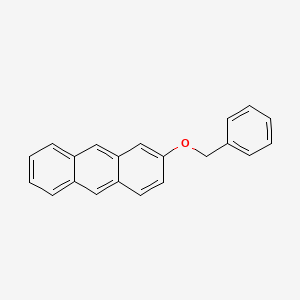
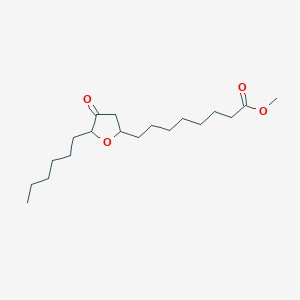
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
